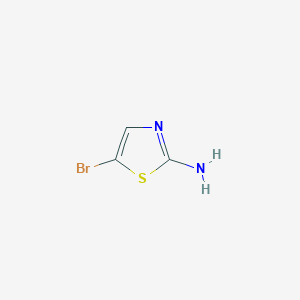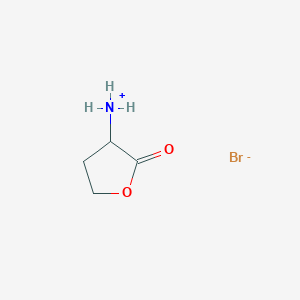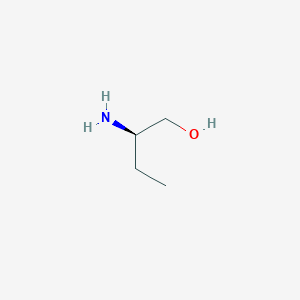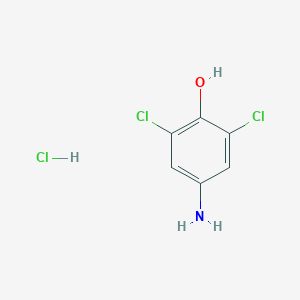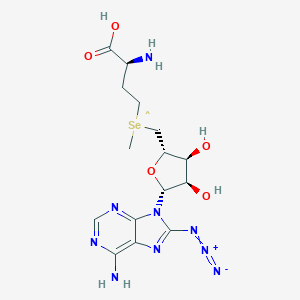
2,5-Diaminobenzenesulfonic acid
Descripción general
Descripción
2,5-Diaminobenzenesulfonic acid is a chemical compound that has been studied for various applications, including its use in the synthesis of copolymers and dyestuffs. It is prepared by sulfonation of p-phenylenediamine with oleum, which is considered a cost-effective method for industrialization .
Synthesis Analysis
The synthesis of 2,5-diaminobenzenesulfonic acid involves the sulfonation of p-phenylenediamine, which has been shown to decrease production costs compared to traditional methods, making it a viable process for industrial applications . Additionally, copolymers based on 2,5-diaminobenzenesulfonic acid have been synthesized for potential use in proton exchange membranes, indicating the versatility of this compound in polymer chemistry .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 2,5-diaminobenzenesulfonic acid, they do discuss the structural characterization of related compounds. For instance, the cross-linking structure of a copolymer synthesized from 2,5-diaminobenzenesulfonic acid was characterized using various techniques, suggesting the importance of molecular structure in determining the properties of the resulting materials .
Chemical Reactions Analysis
The chemical reactivity of 2,5-diaminobenzenesulfonic acid is highlighted in its application for the synthesis of copolymers and its role in the deposition of platinum for methanol oxidation. The presence of the SO3H group in the copolymer is believed to facilitate the electrodeposition of platinum, demonstrating the compound's reactivity in electrochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-diaminobenzenesulfonic acid and its derivatives are crucial for their application in various fields. For example, the thermal oxidative stability, ion exchange capacity, water uptake, proton conductivity, solubility, and hydrolytic stability of copolymers synthesized from 2,5-diaminobenzenesulfonic acid have been evaluated, with some copolymers showing promising properties for use in proton exchange membranes . The copolymer-Pt nanocomposite film, which includes 2,5-diaminobenzenesulfonic acid, demonstrates better activity and stability toward methanol oxidation than its homopolymer counterpart .
Aplicaciones Científicas De Investigación
Nanomaterials and Conductive Inks
- Scientific Field: Nanotechnology and Material Science .
- Application Summary: 2,5-Diaminobenzenesulfonic acid is used in the development of conductive water-based printing inks for gravure, flexography, and screen-printing . These inks incorporate commercial resins that are already used in the printing industry .
- Methods of Application: The conductive materials/pigments are developed based on the simultaneous reduction of silver salts and graphene oxide in the presence of 2,5-diaminobenzenesulfonic acid . This compound is used for the first time as the common in-situ reducing agent for these two reactions . The presence of aminophenylsulfonic derivatives is essential for the reduction procedure and in parallel leads to the enrichment of the graphene surface with aminophenylsulfonic groups that provide a high hydrophilicity to the final materials/pigments .
- Results or Outcomes: The result is the creation of functionalised rGO/AgNPs hybrids that serve as pigments for highly conductive printing inks .
Dye Precursor
- Scientific Field: Organic Chemistry and Textile Industry .
- Application Summary: 2,5-Diaminobenzenesulfonic acid is used as a dye precursor . It is used in the preparation of a polymeric dye, required for laccase-mediated dyeing of cotton .
- Methods of Application: The application involves the electrochemical copolymerization of 2,5-diaminobenzensulfonic acid and aniline by cyclic voltammetry on IrO2 coated titanium electrodes .
- Results or Outcomes: The outcome is the production of a polymeric dye that can be used for dyeing cotton .
Uranium (VI) Removal
- Scientific Field: Environmental Science and Radiochemistry .
- Application Summary: 2,5-Diaminobenzenesulfonic acid is used to enhance the uranium (VI) removal performance of Lentinus concinnus biomass .
- Methods of Application: The native and 2,5-diaminobenzenesulfonic acid attached Lentinus concinnus biomasses are utilized for removal of U (VI) ions from solutions . The attachment of 2,5-diaminobenzenesulfonic acid ligand to the biomass significantly improves the uranium ion adsorption capacity .
- Results or Outcomes: At 25 °C, the maximum uranium ion adsorption capacity of the native and 2,5-diaminobenzenesulfonic acid attached fungal biomasses were found to be 118.6 and 539.2 mg/g, respectively, at pH 6.0 .
Uranium (VI) Removal
- Scientific Field: Environmental Science and Radiochemistry .
- Application Summary: 2,5-Diaminobenzenesulfonic acid is used to enhance the uranium (VI) removal performance of Lentinus concinnus biomass .
- Methods of Application: The native and 2,5-diaminobenzenesulfonic acid attached Lentinus concinnus biomasses are utilized for removal of U (VI) ions from solutions . The attachment of 2,5-diaminobenzenesulfonic acid ligand to the biomass significantly improves the uranium ion adsorption capacity .
- Results or Outcomes: At 25 °C, the maximum uranium ion adsorption capacity of the native and 2,5-diaminobenzenesulfonic acid attached fungal biomasses were found to be 118.6 and 539.2 mg/g, respectively, at pH 6.0 .
Safety And Hazards
2,5-Diaminobenzenesulfonic acid causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, do not induce vomiting and consult a physician immediately .
Direcciones Futuras
2,5-Diaminobenzenesulfonic acid has potential applications in the field of seawater desalination. It has been used in the development of covalent organic framework (COF) membranes for ultrafast seawater desalination . The COF membrane exhibits excellent rejection of NaCl (99.91%) and an ultrafast water flux of 267 kg m−2 h−1, which outperforms the state-of-the-art designs and is 4–10 times higher than conventional membranes .
Propiedades
IUPAC Name |
2,5-diaminobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHMJLHQCESBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77847-12-2 (mono-potassium salt) | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058969 | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzenesulfonic acid | |
CAS RN |
88-45-9 | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Diaminobenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diaminobenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIAMINOBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8112D78N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)
